molecular formula C9H11Cl2NO B3263724 b-Amino-2,4-dichlorobenzenepropanol CAS No. 37899-17-5

b-Amino-2,4-dichlorobenzenepropanol

Cat. No.: B3263724
CAS No.: 37899-17-5
M. Wt: 220.09 g/mol
InChI Key: YAAHVYMDWVLVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

b-Amino-2,4-dichlorobenzenepropanol: is a chemical compound with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol . This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzene ring attached to a propanol chain. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-2,4-dichlorobenzenepropanol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: b-Amino-2,4-dichlorobenzenepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

Chemistry: In chemistry, b-Amino-2,4-dichlorobenzenepropanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its structural features make it a candidate for designing drugs with specific pharmacological activities .

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for producing high-performance materials and additives .

Mechanism of Action

The mechanism of action of b-Amino-2,4-dichlorobenzenepropanol involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its observed activities .

Comparison with Similar Compounds

Uniqueness: b-Amino-2,4-dichlorobenzenepropanol is unique due to the presence of both an amino group and a propanol chain, which confer distinct chemical and biological properties. These features make it versatile for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-(2,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHVYMDWVLVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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